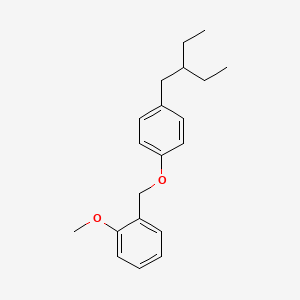![molecular formula C13H9F13 B14297449 1-(Tridecafluorohexyl)bicyclo[2.2.1]hept-2-ene CAS No. 116087-09-3](/img/structure/B14297449.png)
1-(Tridecafluorohexyl)bicyclo[2.2.1]hept-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Tridecafluorohexyl)bicyclo[2.2.1]hept-2-ene is a unique compound characterized by its bicyclic structure and the presence of a tridecafluorohexyl group. This compound is part of the norbornene family, known for its strained ring system which imparts significant reactivity. The presence of the tridecafluorohexyl group introduces fluorine atoms, which are known for their high electronegativity and ability to influence the compound’s chemical properties.
準備方法
The synthesis of 1-(Tridecafluorohexyl)bicyclo[2.2.1]hept-2-ene typically involves the following steps:
Starting Materials: The synthesis begins with norbornene, a bicyclic olefin.
Fluorination: The introduction of the tridecafluorohexyl group can be achieved through a series of fluorination reactions. This often involves the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3).
Reaction Conditions: The reactions are typically carried out under controlled temperatures and pressures to ensure the selective introduction of the fluorine atoms.
Industrial production methods may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield.
化学反応の分析
1-(Tridecafluorohexyl)bicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the formation of reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(Tridecafluorohexyl)bicyclo[2.2.1]hept-2-ene has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules. Its strained ring system and fluorine atoms make it a valuable intermediate in various organic reactions.
Biology: In biological research, the compound is used to study the effects of fluorinated compounds on biological systems. Its unique structure allows for the investigation of fluorine’s role in drug design and development.
Medicine: The compound’s potential as a pharmaceutical intermediate is being explored. Its fluorinated structure may enhance the bioavailability and metabolic stability of drug candidates.
Industry: In the industrial sector, the compound is used in the development of advanced materials, including fluorinated polymers and coatings.
作用機序
The mechanism by which 1-(Tridecafluorohexyl)bicyclo[2.2.1]hept-2-ene exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity. The presence of fluorine atoms can enhance binding affinity and selectivity.
Pathways: The compound may modulate various biochemical pathways, including those involved in signal transduction and metabolic processes. The exact pathways depend on the specific application and context.
類似化合物との比較
1-(Tridecafluorohexyl)bicyclo[2.2.1]hept-2-ene can be compared with other similar compounds, such as:
Norbornene: The parent compound, norbornene, lacks the fluorinated group and has different reactivity and applications.
2-Norbornene: Another derivative with different substituents, offering varied chemical properties and uses.
Bicyclo[2.2.1]hept-2-ene derivatives: Various derivatives with different functional groups can be compared to highlight the unique properties imparted by the tridecafluorohexyl group.
The uniqueness of 1-(Tridecafluorohexyl)bicyclo[22
特性
CAS番号 |
116087-09-3 |
|---|---|
分子式 |
C13H9F13 |
分子量 |
412.19 g/mol |
IUPAC名 |
1-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C13H9F13/c14-8(15,7-3-1-6(5-7)2-4-7)9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)26/h1,3,6H,2,4-5H2 |
InChIキー |
LEFSJEOLPYPKFX-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CC1C=C2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


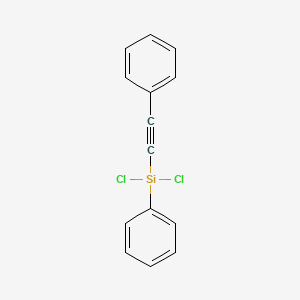
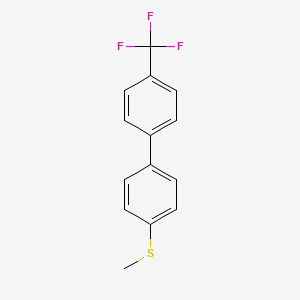
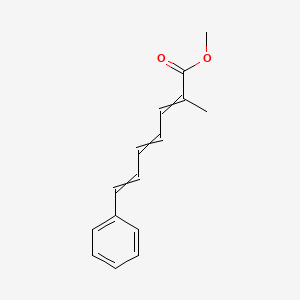
![1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)-](/img/structure/B14297388.png)
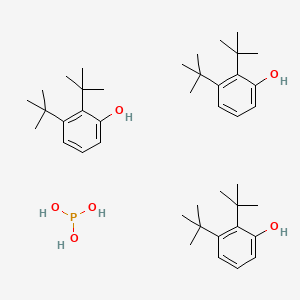
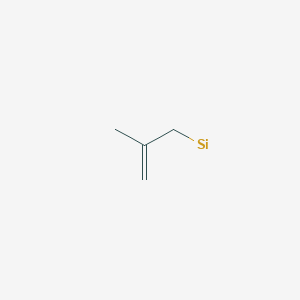

![4-(2-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14297414.png)
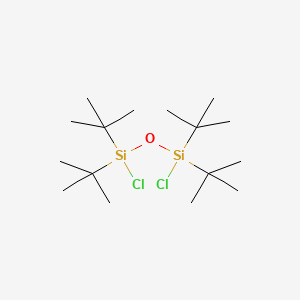
![[(3,3,4,4,4-Pentafluorobut-1-yn-1-yl)oxy]benzene](/img/structure/B14297416.png)
![4-{(E)-[(Furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}benzoic acid](/img/structure/B14297423.png)


